An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile (CAS: 23996-53-4)
An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)propanenitrile (CAS: 23996-53-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-Imidazol-1-yl)propanenitrile, with the CAS number 23996-53-4, is a heterocyclic compound featuring an imidazole ring linked to a propanenitrile group. The unique structural arrangement of an electron-rich imidazole moiety and a reactive nitrile group makes this molecule a versatile building block in medicinal chemistry and materials science.[1] The imidazole nucleus is a common scaffold in numerous biologically active compounds, contributing to a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3] The nitrile group, a prevalent functional group in pharmaceuticals, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and relevant experimental protocols for 3-(1H-Imidazol-1-yl)propanenitrile, aimed at supporting research and development endeavors.
Physicochemical and Spectroscopic Data
While experimental spectroscopic data for 3-(1H-Imidazol-1-yl)propanenitrile is not widely available in public databases, this section summarizes its key physicochemical properties and provides a predictive overview of its spectral characteristics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 23996-53-4 | [5] |
| Molecular Formula | C₆H₇N₃ | [5] |
| Molecular Weight | 121.14 g/mol | [5] |
| Melting Point | 37 °C | [6] |
| Boiling Point | 145 °C | [7] |
| Density | 1.07 g/cm³ | [7] |
| Appearance | Colorless supercooled liquid or crystalline solid | [6] |
| Solubility | Soluble in ethanol | [6] |
| SMILES | C(C#N)CN1C=CN=C1 | [5] |
| InChI Key | XEQIISVRKIKCLQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic characteristics based on the structure of 3-(1H-Imidazol-1-yl)propanenitrile.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the aliphatic chain. The protons on the imidazole ring would appear in the aromatic region (typically δ 7-8 ppm). The methylene protons of the ethyl group will likely appear as two triplets, with the protons adjacent to the imidazole nitrogen being more deshielded than those adjacent to the nitrile group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear at the lower field (around 117-120 ppm). The carbons of the imidazole ring would resonate in the aromatic region, while the two methylene carbons would appear in the aliphatic region.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, medium-intensity peak around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aromatic imidazole ring would appear around 3100-3000 cm⁻¹, and the C-H stretching of the aliphatic chain would be observed in the 3000-2850 cm⁻¹ region. C=N and C=C stretching vibrations of the imidazole ring are expected in the 1600-1450 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 121. The fragmentation pattern would likely involve the loss of the nitrile group (CN), the ethyl chain, or cleavage of the imidazole ring.
Synthesis and Experimental Protocols
Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile
A reliable and high-yield synthesis of 3-(1H-Imidazol-1-yl)propanenitrile has been reported via the Michael addition of imidazole to acrylonitrile.[6]
Experimental Protocol:
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Reactants:
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1H-Imidazole (50.0 g, 0.7 mol)
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Acrylonitrile (117.0 g, 2.2 mol)
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Ethanol (150 ml)
-
-
Procedure:
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A mixture of 1H-Imidazole and acrylonitrile in ethanol is refluxed overnight.
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The excess acrylonitrile and the ethanol solvent are removed by evaporation under reduced pressure.
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The resulting residue is purified by vacuum distillation to yield 3-(1H-Imidazol-1-yl)propanenitrile as a colorless supercooled liquid.
-
-
Yield: 75.0 g (84%)
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Product Characteristics: The product may crystallize at room temperature after several days, forming colorless, block-shaped crystals with a melting point of 37 °C.[6]
Potential Applications in Drug Development and Materials Science
The presence of both the imidazole and nitrile functionalities suggests several potential applications for 3-(1H-Imidazol-1-yl)propanenitrile.
Pharmaceutical Applications
The imidazole moiety is a key component of many pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Imidazole-containing compounds have been investigated as:
-
Anticancer Agents: Many imidazole derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1]
-
Antimicrobial Agents: The imidazole ring is a core structure in many antifungal and antibacterial drugs.[1]
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Lead Compound for Drug Discovery: 3-(1H-Imidazol-1-yl)propanenitrile can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.[1]
Materials Science Applications
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Precursor for Ionic Liquids: This compound is an important precursor for the synthesis of nitrile-functionalized ionic liquids.[6] Ionic liquids are valued for their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics.
Biological Activity and Signaling Pathways
While specific biological activity data for 3-(1H-Imidazol-1-yl)propanenitrile is not currently available, the well-established roles of imidazole-containing compounds in drug discovery allow for a discussion of its potential mechanisms of action.
Potential as a Kinase Inhibitor
Many imidazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.
Potential Signaling Pathway Involvement:
Imidazole derivatives have been shown to inhibit various kinase signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation.
-
VEGF/VEGFR2 Pathway: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Below is a representative diagram of a generic kinase inhibitor signaling pathway that could be targeted by imidazole derivatives.
Caption: A potential mechanism of action for an imidazole-based kinase inhibitor.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of 3-(1H-Imidazol-1-yl)propanenitrile, standard in vitro assays can be employed.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of the compound on cancer cell lines.
Workflow Diagram:
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
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Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-(1H-Imidazol-1-yl)propanenitrile in complete cell culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Workflow Diagram:
Caption: A simplified workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
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Compound Dilution: Prepare a two-fold serial dilution of 3-(1H-Imidazol-1-yl)propanenitrile in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
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Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
3-(1H-Imidazol-1-yl)propanenitrile is a valuable chemical entity with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis and the presence of the versatile imidazole and nitrile functional groups make it an attractive starting point for the development of novel compounds. While specific biological data for this compound is limited, the known activities of related imidazole derivatives suggest that it warrants further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to explore the cytotoxic and antimicrobial properties of this and similar molecules, potentially leading to the discovery of new drugs and advanced materials.
References
- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 2. chemscene.com [chemscene.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
